molecular formula C8H19NSi2 B1329466 1,1,3,3-Tetramethyl-1,3-divinyldisilazane CAS No. 7691-02-3

1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Cat. No. B1329466
CAS RN: 7691-02-3
M. Wt: 185.41 g/mol
InChI Key: WYUIWUCVZCRTRH-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is a disilazane analogue with divinyl groups that can participate in a variety of chemical reactions, particularly those involving coordination to metal centers and polymerization processes .

Synthesis Analysis

The synthesis of 1,1,3,3-tetramethyl-1,3-divinyldisilazane and its derivatives has been explored in several studies. For instance, it can be synthesized through the reaction of 1,3-divinyltetramethyldisiloxane with rhodium complexes, leading to the formation of new rhodium complexes with the divinyldisilazane ligands coordinated through the vinyl groups . Additionally, hydrosilylation reactions have been used to create large macrocycles from 1,1,3,3-tetramethyl-1,3-divinyldisilazane, demonstrating its reactivity and potential for creating complex molecular structures .

Molecular Structure Analysis

The molecular structure of 1,1,3,3-tetramethyl-1,3-divinyldisilazane-related compounds has been determined using various techniques, including X-ray crystallography. For example, the crystal structure of a related compound, tetramethyl-N,N'-diphenylcyclodisilazane, shows that the phenyl groups are almost coplanar with the cyclodisilazane ring, indicating a degree of delocalization in the structure . The molecular structure plays a crucial role in the reactivity and properties of these compounds.

Chemical Reactions Analysis

Chemical reactions involving 1,1,3,3-tetramethyl-1,3-divinyldisilazane are diverse. Cycloisomerization reactions catalyzed by ruthenium complexes have been reported, leading to the selective formation of silacycles . Additionally, the compound's reactivity with singlet oxygen and its oxidation behavior have been studied, revealing insights into the stability and reactivity of the Si-Si bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,3,3-tetramethyl-1,3-divinyldisilazane and its polymers have been characterized in detail. High-molecular-weight polymers derived from this compound exhibit increased molecular flexibility and reduced thermal and thermooxidative stability compared to related poly(dimethylsiloxane) polymers . The solubility, thermal stability, and potential as building blocks for more complex structures have also been investigated .

Scientific Research Applications

  • Organometallic Chemistry and Homogeneous Catalysis

    • 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is an organosilicon compound employed as a ligand in organometallic chemistry and also as a homogeneous catalyst .
    • The compound is a component of Karstedt’s catalyst and was first prepared by hydrolysis of vinyldimethylmethoxysilane .
  • Preparation of Phenol Functional Silanes

    • Platinum (0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane Complex Solution, which uses 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, is a catalyst in the preparation of phenol functional silanes .
    • These silanes are used as adhesion promoters .
  • Production of Silicone Polymers or Silicone Resins

    • 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is used as a monomer in the production of silicone polymers or silicone resins .
    • It is also utilized in non-aqueous polymer preparation as well as a laboratory reagent .
  • Adhesion Promoter for Negative Photoresists

    • 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is used as an adhesion promoter for negative photoresists .
  • Silylating Agent

    • It is used as a silylating agent .
  • For Silylation of Glass Capillary Columns

    • It is used for silylation of glass capillary columns .
  • Coupling Agent

    • 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is used as a coupling agent .
  • Chemical Intermediate

    • It is used as a chemical intermediate .
  • Blocking Agent

    • It is used as a blocking agent .
  • Release Agent

    • It is used as a release agent .
  • Lubricant

    • It is used as a lubricant .
  • Primer

    • It is used as a primer .

Safety And Hazards

The safety data sheet for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane indicates that it is a hazardous substance . It is recommended to use personal protective equipment and follow emergency procedures when handling this chemical .

Future Directions

The future directions of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane could involve its use in the manufacturing of silicone rubber, silicone resin, silicone gel, and vinyl . Its ability to cross-link with polyhydromethylsiloxane in the presence of Karstedt’s catalyst could be further explored .

properties

IUPAC Name

[[[ethenyl(dimethyl)silyl]amino]-dimethylsilyl]ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-9H,1-2H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUIWUCVZCRTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)N[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064770
Record name Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
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Molecular Weight

185.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
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Product Name

1,1,3,3-Tetramethyl-1,3-divinyldisilazane

CAS RN

7691-02-3
Record name 1-Ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethylsilanamine
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Record name 1,1,3,3-Tetramethyl-1,3-divinyldisilazane
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Record name Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
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Record name N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine
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Record name 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILAZANE
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Citations

For This Compound
24
Citations
J Olejarka, A Łącz, Z Olejniczak, M Hasik - European Polymer Journal, 2018 - Elsevier
In the work, polyhydromethylsiloxane (PHMS) was cross-linked with two vinylsilazanes: 1,1,3,3-tetramethyl-1,3-divinyldisilazane ( Vi SiNSi Vi ) or 1,3,5,7-tetravinyl-1,3,5,7-…
Number of citations: 8 www.sciencedirect.com
S Kurosawa, H Aizawa, J Miyake, M Yoshimoto… - Thin Solid Films, 2002 - Elsevier
Detection of deposition rate of plasma-polymerized silicon-containing films by quartz crystal microbalance - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & …
Number of citations: 17 www.sciencedirect.com
ZA Talib, S Kurosawa, B Atthoff, H Aizawa… - Journal of …, 2001 - jstage.jst.go.jp
Plasma depositions of ultra thin films from seven silicon-containing liquid monomers were investigated using a continuos wave (CW) plasma source. The deposition rate of plasma …
Number of citations: 5 www.jstage.jst.go.jp
M Veith, R Elsässer, RP Krüger - Organometallics, 1999 - ACS Publications
A novel family of air-stable dendrimers with a N−Si−C framework has been prepared up to the fourth generation. The divergent synthesis starts with the hydrosilylation of the trisilazane N…
Number of citations: 42 pubs.acs.org
S Li, W Xie, M Wilt, JA Willoughby… - … Sustainable Chemistry & …, 2018 - ACS Publications
We modified lignin, a renewable biomacromolecule with high carbon density, with silicon-containing vinyl groups via a highly efficient silylation reaction that achieved ∼30% …
Number of citations: 24 pubs.acs.org
B Wrackmeyer, EV Klimkina… - Magnetic Resonance …, 2013 - Wiley Online Library
Tetramethyldivinyldisilazane‐(triphenylphosphine)platinum(0) was prepared, characterized in solid state by X‐ray crystallography and in solution by multinuclear magnetic resonance …
N Sato, T Hayashi, K Tochigi, H Wada… - … A European Journal, 2019 - Wiley Online Library
Eight corners of a double‐four ring cage‐type germanoxane, containing a fluoride ion, were successfully silylated by the combination of chlorosilanes and silazanes. Three different silyl …
BA Jones, JC Kuei, JS Bradshaw, ML Lee - Journal of Chromatography A, 1984 - Elsevier
The compositions of commercial cyano-containing polysiloxane stationary phases were determined using infrared, nuclear magnetic resonance, and proton-induced X-ray emission …
Number of citations: 23 www.sciencedirect.com
K Kuciński, H Stachowiak, D Lewandowski… - Journal of …, 2022 - Elsevier
Disilazanes (eg, hexamethyldisilazane, tetramethyldisilazane, etc.) are a group of compounds containing a direct silicon-nitrogen bond, which can be easily cleavage and finally …
Number of citations: 7 www.sciencedirect.com
S Komati, KM Lewis, D Dasgupta, K Kothapalli… - Green …, 2021 - pubs.rsc.org
Pt nanoparticles of sub-3 nm diameter immobilized within a crosslinked polysiloxane network covalently attached to a silica support have been shown to be highly efficient recyclable …
Number of citations: 2 pubs.rsc.org

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